AD186: A Technical Overview of its Sigma Receptor Binding Affinity and Functional Profile
AD186: A Technical Overview of its Sigma Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the sigma receptor binding characteristics of AD186, a novel compound with significant potential in neuropharmacology. The document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the associated molecular interactions and pathways to offer a comprehensive resource for professionals in the field.
Introduction to AD186 and Sigma Receptors
AD186 is a novel ligand developed as part of a series of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives targeting sigma receptors.[1][2][3] Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique intracellular proteins implicated in a wide range of cellular functions and pathological conditions.[1][4]
The sigma-1 receptor is a ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][4] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[4][5] The sigma-2 receptor, identified as TMEM97, is also an ER-resident transmembrane protein and is a biomarker for proliferating cells, making it a target in cancer research.[4][5][6] The distinct roles and therapeutic potential of these receptors underscore the importance of characterizing the binding affinity and functional profile of new ligands like AD186.
Quantitative Binding Affinity of AD186
The binding affinity of AD186 for both sigma-1 and sigma-2 receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Selectivity (S2R/S1R) |
| AD186 (4b) | Sigma-1 (S1R) | 2.7 | 10-fold |
| Sigma-2 (S2R) | 27 |
Data sourced from studies on novel sigma receptor ligands.[1][2][3]
As the data indicates, AD186 exhibits a high affinity for the sigma-1 receptor and demonstrates a 10-fold selectivity for S1R over S2R.
Experimental Protocols
The determination of the binding affinity and functional profile of AD186 involves standardized in vitro and in vivo assays.
Radioligand Binding Assays for Sigma Receptors
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of AD186 for S1R and S2R.
Materials:
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Membrane Preparations: Guinea pig liver membranes are often used for S1R due to high receptor density.[7] For S2R, cell lines with high expression, such as the human melanoma cell line MDA-MB-435, can be utilized.[8][9]
-
Radioligands:
-
Test Compound: AD186 at various concentrations.
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Buffers: Tris-HCl buffer.
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Filtration Apparatus: Brandel cell harvester or equivalent.
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Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (AD186).
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Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
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Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
Phenytoin-Based Functional Assay
This in vitro assay helps to functionally characterize S1R ligands as either agonists or antagonists. It is based on the observation that phenytoin, an allosteric modulator of S1R, differentially affects the binding of agonists and antagonists.[3]
Principle: The binding affinity of an S1R agonist is typically reduced in the presence of phenytoin, while the affinity of an antagonist is either unaffected or enhanced.
Procedure:
-
A competitive radioligand binding assay for S1R is performed as described above.
-
A parallel experiment is conducted in the presence of a fixed concentration of phenytoin.
-
The Ki of AD186 is determined both in the absence and presence of phenytoin.
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A shift in the Ki value is used to classify the functional activity. A study found that the Ki of AD186 in the presence of phenytoin was 2.6-fold higher than the Ki determined without the modulator, indicating an agonistic profile.[1]
Functional Profile and Signaling Pathway of AD186
In vivo and in vitro studies have characterized AD186 as a sigma-1 receptor agonist.[1][3] In a functional assay, AD186 was shown to reverse the antiallodynic effect of the S1R antagonist BD-1063, which is characteristic of an S1R agonist.[1]
The signaling pathway for S1R agonists involves the following key steps:
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Resting State: In its inactive state, the S1R resides at the MAM where it forms a complex with the Binding Immunoglobulin Protein (BiP).[1][4]
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Ligand Binding: An agonist, such as AD186, binds to the S1R.
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Dissociation: Upon agonist binding, the S1R dissociates from BiP.[1][3]
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Translocation and Modulation: The activated S1R is then free to translocate to the plasma membrane and other cellular compartments where it interacts with and modulates the function of various proteins, including ion channels (e.g., K+ channels, Ca2+ channels) and G-protein coupled receptors.[1][4] This modulation of downstream effectors is responsible for the physiological effects of S1R agonists.
The following diagram illustrates the logical classification of AD186 based on its experimentally determined properties.
Conclusion
AD186 is a potent and selective sigma-1 receptor agonist. Its high binding affinity for S1R, coupled with its demonstrated agonist functionality, makes it a valuable tool for investigating the physiological roles of the sigma-1 receptor. The detailed understanding of its binding characteristics and mechanism of action is crucial for its further development in preclinical and clinical research, particularly in the context of neurological and psychiatric disorders where sigma-1 receptor modulation has shown therapeutic promise. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize and build upon the current knowledge of AD186.
References
- 1. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
